CRF1 Receptor Binding Affinity of E2508 Compared to Clinical and Preclinical CRF1 Antagonists
E2508 exhibits a Ki of 11 nM for the human CRF1 receptor . In cross-study comparison, this affinity positions E2508 within the range of several advanced CRF1 antagonists, though with notable differences: R121919/NBI30775 (Ki = 2-5 nM) [1], antalarmin (Ki = 1-2.7 nM) , CP-154,526 (Ki = 2.7 nM) , DMP696 (Ki = 1.7 nM) [2], and verucerfont (IC50 = 6.1 nM) . While these in vitro affinity differences are modest, the critical differentiation for E2508 lies in the downstream in vivo tolerability and safety profile rather than raw receptor binding potency alone.
| Evidence Dimension | Binding affinity (Ki) for human CRF1 receptor |
|---|---|
| Target Compound Data | 11 nM |
| Comparator Or Baseline | R121919: 2-5 nM; antalarmin: 1-2.7 nM; CP-154,526: 2.7 nM; DMP696: 1.7 nM; verucerfont: 6.1 nM (IC50) |
| Quantified Difference | E2508 Ki is approximately 2-10 fold higher (numerically lower affinity) than the most potent comparators |
| Conditions | In vitro radioligand binding assays using recombinant human CRF1 receptor expressed in HEK293 or CHO cells |
Why This Matters
The binding affinity confirms target engagement and allows researchers to contextualize in vivo efficacy data, but the key procurement rationale is the favorable separation between efficacy and side-effect doses demonstrated in vivo for E2508.
- [1] Heinrichs SC, De Souza EB, Schulteis G, Lapsansky JL, Grigoriadis DE. R121919 (NBI30775) is a potent small-molecule CRF1 receptor antagonist with a Ki of 2 to 5 nM. (Data as reported in: Grigoriadis DE, et al. J Pharmacol Exp Ther. 2002;301:322-30). View Source
- [2] Gross RS, et al. 4-(1,3-Dimethoxyprop-2-ylamino)-2,7-dimethyl-8-(2,4-dichlorophenyl)pyrazolo[1,5-a]-1,3,5-triazine: A Potent, Orally Bioavailable CRF1 Receptor Antagonist. J Med Chem. 2000;43:1641-60. (DMP696 Ki = 1.7 nM). View Source
